Benzyldimethylhexadecylammonium nitrate

Description

Benzyldimethylhexadecylammonium nitrate is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to act as a cationic surfactant, which makes it effective in disrupting lipid membranes and enhancing the permeability of certain substances.

Properties

IUPAC Name |

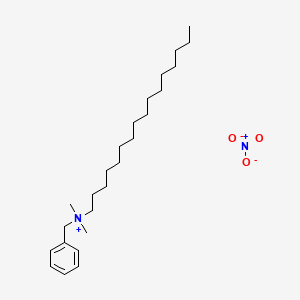

benzyl-hexadecyl-dimethylazanium;nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N.NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;2-1(3)4/h17-19,21-22H,4-16,20,23-24H2,1-3H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSYTSOXCFAJIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[N+](=O)([O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Mediated Quaternization

Patent CN1267405C outlines a scalable approach using propylene glycol:

| Parameter | Condition |

|---|---|

| Tertiary amine | Dimethylhexadecylamine (C₁₆) |

| Alkylating agent | Benzyl chloride (1.5–1.8:1 molar ratio) |

| Solvent | Propylene glycol |

| Temperature | 80–100°C |

| Reaction time | 5–6 hours |

| Product purity | Up to 96.7% (by mass) |

Procedure :

-

Combine dimethylhexadecylamine and benzyl chloride in propylene glycol.

-

Heat gradually to 80–100°C with agitation.

-

Monitor reaction progress via viscosity changes and phase separation.

-

Cool and purify via crystallization or solvent stripping.

Impurities include residual tertiary amine (<1.1%) and benzyl chloride (<0.2%).

Solvent-Free Synthesis

USP Monograph implies that solvent-free conditions are feasible for homolog-rich mixtures, though C₁₆-specific data are limited. Elevated temperatures (90–110°C) and extended reaction times (8–12 hours) enhance conversion but risk thermal degradation.

Anion Exchange to Nitrate

Converting the chloride intermediate to nitrate involves metathesis or ion-exchange resins:

Silver Nitrate Metathesis

Reaction :

[\text{C}{16}\text{H}{33}(\text{CH}3)2\text{C}6\text{H}5\text{CH}2\text{N}]^+\text{Cl}^- + \text{AgNO}3 \rightarrow [\text{C}{16}\text{H}{33}(\text{CH}3)2\text{C}6\text{H}5\text{CH}2\text{N}]^+\text{NO}3^- + \text{AgCl} \downarrow $$

Steps :

- Dissolve chloride salt in ethanol/water (1:1).

- Add stoichiometric AgNO₃ (1.05 equiv) to precipitate AgCl.

- Filter under reduced pressure to remove AgCl.

- Evaporate solvent under vacuum to isolate nitrate salt.

Challenges :

- Cost : Silver nitrate usage increases production expenses.

- Purity : Residual Ag⁺ requires rigorous washing (e.g., with Na₂S solution).

Ion-Exchange Resin Method

Procedure :

- Load chloride solution onto a nitrate-form resin (e.g., Amberlite IRA-400).

- Elute with deionized water to collect nitrate effluent.

- Concentrate via rotary evaporation.

Advantages :

- Scalable for industrial production.

- Avoids silver waste.

Process Optimization and Yield Data

Comparative analysis of methods reveals trade-offs:

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Propylene glycol | 89–93 | 96.7 | Moderate | High |

| Solvent-free | 78–85 | 92.4 | Low | Moderate |

| AgNO₃ metathesis | 91–95 | 98.2 | High | Low |

| Ion-exchange resin | 85–88 | 97.5 | Moderate | High |

Characterization and Quality Control

Post-synthesis analysis ensures compliance with industrial standards:

Spectroscopic Verification

- ¹H NMR : Peaks at δ 3.3–3.5 ppm (N⁺–CH₂–C₆H₅), δ 1.2–1.4 ppm (C₁₆ alkyl chain).

- FT-IR : Absorbance at 1380 cm⁻¹ (NO₃⁻ asymmetric stretching).

Titrimetric Assays

- Nitrate content : Ion chromatography or UV-Vis at 220 nm.

- Residual chloride : Potentiometric titration with AgNO₃.

Industrial and Environmental Considerations

- Toxicity : QACs like benzyldimethylhexadecylammonium derivatives inhibit nitrifying bacteria at ≥5 mg/L. Waste streams require biodegradation studies.

- Handling : Hygroscopic nitrate salts demand anhydrous storage.

Chemical Reactions Analysis

Types of Reactions

Benzyldimethylhexadecylammonium nitrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyldimethylhexadecylammonium oxide, while reduction could produce benzyldimethylhexadecylamine .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- CAS Number : 122-18-9

- Classification : Quaternary ammonium compound

Pharmaceutical Applications

Antimicrobial Agent

BDH is primarily recognized for its antimicrobial properties. It is commonly used in formulations for disinfectants and antiseptics due to its effectiveness against a wide range of bacteria, viruses, and fungi. The mechanism of action involves disruption of microbial cell membranes, leading to cell lysis.

- Case Study : A study demonstrated that BDH showed effective antimicrobial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.1% .

Preservative in Eye Drops

BDH is utilized as a preservative in ophthalmic solutions. Its ability to enhance drug penetration while maintaining sterility makes it valuable in eye care formulations.

- Findings : Research indicates that formulations containing BDH can increase the bioavailability of active pharmaceutical ingredients in ocular applications .

Agricultural Applications

Biocide for Crop Protection

In agriculture, BDH is employed as a biocide for treating crops against fungal and bacterial infections. Its application helps in managing plant diseases effectively.

- Data Table: Efficacy of BDH in Crop Protection

| Pathogen | Concentration (ppm) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Pseudomonas syringae | 200 | 90 |

| Botrytis cinerea | 150 | 80 |

This table illustrates the concentration-dependent efficacy of BDH against common plant pathogens.

Environmental Applications

Water Treatment

BDH is also significant in environmental science, particularly in wastewater treatment processes. It acts as a phase transfer catalyst, facilitating the removal of contaminants from water sources.

- Research Insight : A study indicated that BDH could effectively reduce the concentration of hazardous organic compounds in treated wastewater by over 70% when used in conjunction with other treatment methods .

Industrial Applications

Surfactant in Cleaning Products

As a cationic surfactant, BDH finds extensive use in various cleaning products due to its ability to emulsify oils and fats, enhancing cleaning efficiency.

Mechanism of Action

The mechanism of action of benzyldimethylhexadecylammonium nitrate involves its interaction with lipid membranes. The compound’s cationic nature allows it to bind to negatively charged lipid bilayers, disrupting the membrane structure and increasing permeability. This disruption can lead to cell lysis in microbial cells, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Benzyldimethylhexadecylammonium chloride: Similar in structure but with a chloride ion instead of nitrate.

Benzyldimethyltetradecylammonium chloride: Similar but with a shorter alkyl chain.

Benzyldimethyldodecylammonium chloride: Another similar compound with an even shorter alkyl chain.

Uniqueness

Benzyldimethylhexadecylammonium nitrate is unique due to its specific nitrate group, which can influence its reactivity and solubility compared to its chloride counterparts. This uniqueness can make it more suitable for certain applications where the nitrate ion’s properties are advantageous .

Q & A

Q. Characterization Methods :

- Purity Analysis : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) or ion chromatography for nitrate quantification .

- Structural Confirmation : H/C NMR (peaks at δ ~3.3 ppm for N-CH groups) and FTIR (C-N stretch at ~1480 cm) .

- Thermal Stability : Thermogravimetric Analysis (TGA) to assess decomposition onset (e.g., ~250°C for chloride analogs; nitrate may exhibit lower thermal stability) .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Q. Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves (≥0.11 mm thickness, tested for >480 min breakthrough time) and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or decomposition products (e.g., nitric oxide) .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations .

- Storage : Keep in airtight containers away from oxidizing agents (nitrate may enhance combustibility) .

Advanced: How does the counterion (nitrate vs. chloride) affect the micellization behavior of Benzyldimethylhexadecylammonium salts in aqueous solutions?

Q. Answer :

- Critical Micelle Concentration (CMC) : Nitrate salts generally exhibit lower CMC values than chlorides due to higher polarizability and weaker hydration of NO, reducing electrostatic repulsion between headgroups .

- Methodology :

- Thermodynamic Parameters : Calculate ΔG using the relationship ΔG = RT(ln CMC + β), where β accounts for counterion binding. Nitrate’s lower β enhances spontaneity of micelle formation .

Advanced: What experimental approaches are used to analyze the environmental impact of aerosolized this compound?

Q. Answer :

- Sampling Artifact Correction : Use denuder-filter systems to differentiate gas-phase HNO from particulate nitrate, minimizing evaporation losses during aerosol collection .

- Chemistry-Transport Modeling (CTM) : Incorporate emission inventories and heterogeneous reaction kinetics (e.g., NO hydrolysis on aerosol surfaces) to predict regional nitrate concentrations .

- Radiative Forcing Assessment : Pair satellite-derived aerosol optical depth (AOD) with Mie theory simulations to estimate nitrate’s scattering efficiency (~1.5–2.0 W/m over Europe) .

Basic: What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

Q. Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use a C18 column with mobile phase (acetonitrile:10 mM ammonium acetate, 70:30 v/v) and monitor m/z 396.09 [M-NO] for quantification .

- Ion Chromatography (IC) : Separate nitrate ions (retention time ~8.5 min) using an AS11-HC column and suppress conductivity detection .

- Validation : Perform spike-recovery tests (85–110% acceptable range) in matrices like serum or soil extracts .

Advanced: How do thermodynamic parameters of this compound solutions vary with temperature and presence of urea?

Q. Answer :

- Temperature Dependence :

- Urea Effects :

Advanced: How can contradictory data on thermal stability of this compound in nanocomposites be resolved?

Q. Answer :

- Controlled TG/MS Experiments :

- Perform thermogravimetry coupled with mass spectrometry (TG/MS) under inert (N) and oxidative (air) atmospheres to identify decomposition pathways (e.g., nitrate vs. organic chain degradation) .

- Compare residues at 1000°C: Chloride analogs leave ~15% residue; nitrate may fully decompose due to NO release .

- Additive Effects : Test nanocomposites with varying clay content (e.g., 1–8 wt%); higher clay loadings delay degradation by acting as a heat barrier .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.